
7-Amino-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one
Descripción general
Descripción
7-Amino-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a suitable carbonyl compound.
Fluorination: Introduction of the fluorine atom at the 6th position can be done using electrophilic fluorination reagents.
Amination: The amino group at the 7th position can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the amino and fluoro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogenating agents or amines are commonly used.
Major Products
The major products depend on the specific reactions and conditions but can include various substituted quinoxalines and their derivatives.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has indicated that derivatives of 7-amino-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one exhibit notable antibacterial properties. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibacterial agents. Studies demonstrate that the structural features of this compound enhance its interaction with bacterial enzymes, leading to effective inhibition of bacterial proliferation.
Table 1: Antibacterial Activity of Derivatives
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Amino and fluorine groups | Antibacterial |
3,4-Dihydroquinoxalin-2(1H)-one | Lacks fluorine | Moderate antibacterial |
6-Fluoroquinoxaline | Fluorinated but lacks amino group | Antimicrobial |
Anticancer Properties
The anticancer potential of this compound has been extensively studied. It has been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines. For instance, derivatives have been tested against breast cancer cell lines like MCF7 and MDA-MB-231, demonstrating significant cytotoxicity under both normoxic and hypoxic conditions .
Case Study: Hypoxia Selectivity
A study focused on the synthesis of novel derivatives revealed that certain compounds could suppress HIF-1α expression and induce apoptosis in hypoxic cancer cells. The lead compounds demonstrated IC50 values ranging from 0.1 to 7.6 μM against breast cancer cell lines, highlighting their potential as hypoxia-selective cytotoxic agents .
Table 2: Anticancer Activity Against Breast Cancer Cell Lines
Compound Name | IC50 (μM) | Mechanism of Action |
---|---|---|
Compound 13a | 0.5 | HIF-1α suppression |
Compound 14b | 0.3 | Apoptosis induction |
Compound 14a | 0.7 | Cell cycle arrest |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the quinoxaline scaffold can significantly influence its potency against different biological targets.
Table 3: Structure–Activity Relationship Insights
Substituent Position | Modification Type | Effect on Activity |
---|---|---|
Position 6 | Fluorine vs Chlorine | Fluorine enhances activity |
Position 7 | Amino vs Acyl group | Amino group increases potency |
Mecanismo De Acción
The mechanism of action of 7-Amino-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
6-Fluoroquinoxaline: Similar structure but lacks the amino group.
7-Aminoquinoxaline: Similar structure but lacks the fluoro group.
Uniqueness
7-Amino-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both amino and fluoro substituents, which can significantly influence its chemical reactivity and biological activity.
Actividad Biológica
7-Amino-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, characterized by its unique structure that includes an amino group at the 7-position and a fluorine atom at the 6-position. Its molecular formula is , which contributes to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and potential applications in drug development.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial metabolism and cancer cell proliferation. This inhibition can lead to reduced growth rates in pathogenic bacteria and cancer cells.
- Induction of Apoptosis : In cancer studies, it has been observed that this compound can induce apoptosis in various cancer cell lines. This effect is often mediated through the activation of intrinsic pathways that lead to programmed cell death .
- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity against various strains of bacteria. It has been particularly effective against Gram-positive bacteria. The following table summarizes its antimicrobial efficacy compared to related compounds:
Compound | Target Pathogen | Activity |
---|---|---|
This compound | Staphylococcus aureus | Moderate inhibition |
3,4-Dihydroquinoxalin-2(1H)-one | Escherichia coli | Low activity |
6-Fluoroquinoxaline | Bacillus subtilis | Moderate inhibition |
7-Aminoquinoxaline | Streptococcus pneumoniae | Significant inhibition |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, it has shown promising results against several human cancer cell lines:
-
Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
- Efficacy Results :
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound effectively inhibited the growth of resistant strains of Staphylococcus aureus. The mechanism was linked to disruption of bacterial cell wall synthesis .
- Cancer Cell Line Study : Research involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis through caspase activation pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptotic processes .
Propiedades
IUPAC Name |
7-amino-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-2,11H,3,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLCJVBZNLQVDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=C(C(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554695 | |
Record name | 7-Amino-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112748-07-9 | |
Record name | 7-Amino-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.